molecular formula C13H23N5O B2475961 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide CAS No. 921502-79-6

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide

Cat. No.: B2475961
CAS No.: 921502-79-6
M. Wt: 265.361
InChI Key: DMMFVPAVLLHXSK-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Cyclohexyl Substitution: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with the tetrazole intermediate.

    Amidation: The final step involves the reaction of the tetrazole derivative with pentanoyl chloride to form the desired pentanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    High-pressure reactors: to increase reaction rates.

    Automated synthesis: to ensure consistency and scalability.

    Purification techniques: like crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted tetrazole derivatives with various functional groups replacing the nitrogen atoms.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.

    Agriculture: The compound may be used as a pesticide or herbicide.

    Materials Science: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-phenyl-1H-tetrazol-5-yl)methyl)pentanamide
  • N-((1-methyl-1H-tetrazol-5-yl)methyl)pentanamide

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide is unique due to its cyclohexyl substitution, which imparts distinct structural and biological properties compared to other tetrazole derivatives.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O/c1-2-3-9-13(19)14-10-12-15-16-17-18(12)11-7-5-4-6-8-11/h11H,2-10H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMFVPAVLLHXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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